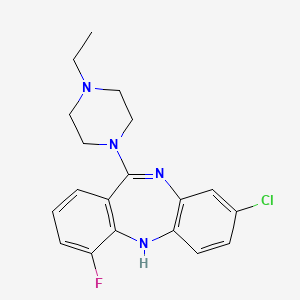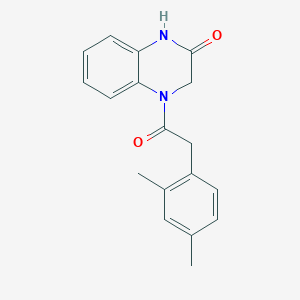
4-(2-(2,4-dimethylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2,4-Dimethylphenyl)acetamide” is a known human metabolite of 2,4-dimethylaniline . It has a molecular formula of C10H13NO and a molecular weight of 163.22 g/mol .
Molecular Structure Analysis
The molecular structure of “N-(2,4-Dimethylphenyl)acetamide” can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC name is N - (2,4-dimethylphenyl)acetamide .
Physical And Chemical Properties Analysis
“N-(2,4-Dimethylphenyl)acetamide” has a molecular weight of 163.22 g/mol . Its InChI is InChI=1S/C10H13NO/c1-7-4-5-10 (8 (2)6-7)11-9 (3)12/h4-6H,1-3H3, (H,11,12) .
Wissenschaftliche Forschungsanwendungen
Novel Synthesis Methods and Characterization
A study by Turhan et al. (2020) discusses the synthesis of novel benzo[b]xanthene derivatives, including compounds structurally related to quinoxalinones, using a green and reusable catalyst. These compounds were characterized by spectroscopic methods, highlighting the importance of such derivatives in scientific research for understanding chemical interactions and properties Turhan et al., 2020.
Corrosion Inhibition Studies
Research conducted by Zarrouk et al. (2014) utilized quantum chemical calculations to study the relationship between the molecular structure of quinoxalines, including derivatives similar to the compound , and their efficiency as corrosion inhibitors for copper in nitric acid media. This study provides insights into the application of such compounds in protecting metals from corrosion Zarrouk et al., 2014.
Molecular Docking and Anticonvulsant Activity
El-Helby et al. (2017) designed and synthesized a series of 4-acetyl-1-substituted-3,4-dihydroquinoxalin-2(1H)-ones, evaluating their AMPA-receptor antagonism as a proposed mode of their anticonvulsant activity. This study emphasizes the potential neurological applications of quinoxalinone derivatives in research El-Helby et al., 2017.
Thermal Reaction and Polymerization Studies
Research by Hergenrother et al. (1976) explored the thermal reactions of compounds including phenylquinoxaline derivatives, demonstrating the chemical reactivity and potential applications of such compounds in polymer science and materials research Hergenrother et al., 1976.
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-[2-(2,4-dimethylphenyl)acetyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-7-8-14(13(2)9-12)10-18(22)20-11-17(21)19-15-5-3-4-6-16(15)20/h3-9H,10-11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDOPNGTZOUQAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)N2CC(=O)NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(2,4-dimethylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

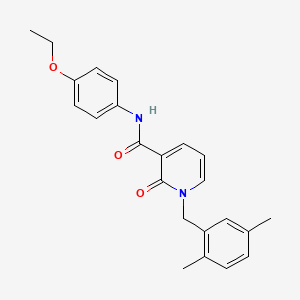
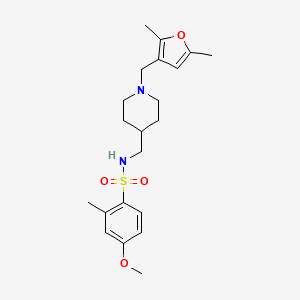

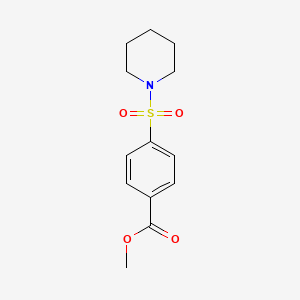
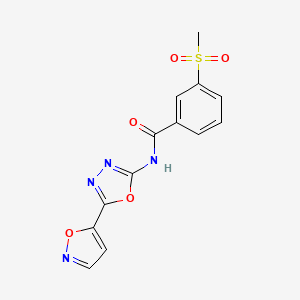
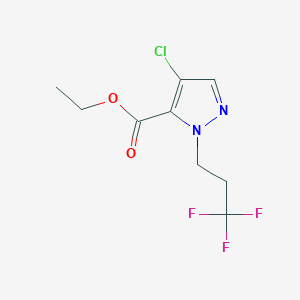
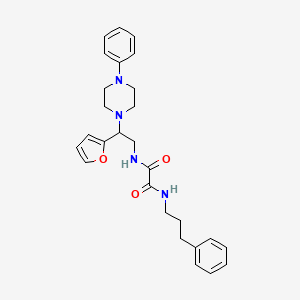
![N-(3,4-dichlorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2879503.png)

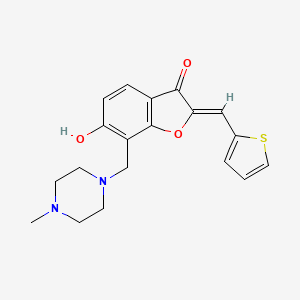
![(2Z)-6-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2879507.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2879510.png)
